N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and two phenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(cyclohexylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-2,2-diphenylacetamide.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylamine.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide is unique due to the presence of two phenyl groups attached to the acetamide backbone, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWAJYTUCLMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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